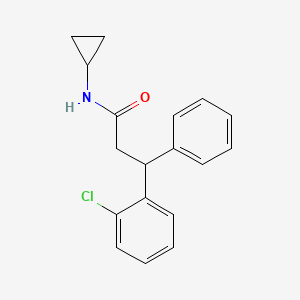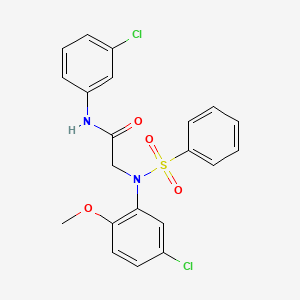![molecular formula C15H19N3O B6045038 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as EPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. EPP belongs to the class of pyrimidine derivatives and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone is not well understood, but it is believed to involve the inhibition of certain enzymes, particularly those involved in DNA synthesis. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydrofolate reductase, which are involved in DNA synthesis. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis in cancer cells, and it has been found to possess antiviral and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is its potential as a target for drug development. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to possess antitumor and antiviral properties, making it a potential candidate for the development of new drugs. However, one limitation of using 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is its potential toxicity. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to be toxic to certain cell lines, and its toxicity must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for research involving 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of research could focus on the development of new drugs that target 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and its biochemical pathways. Another area of research could focus on the potential applications of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in the treatment of viral infections and cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the reaction of 4-ethylphenylhydrazine and ethyl acetoacetate in the presence of propylamine and acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been found to possess antitumor and antiviral properties, and it has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.
Propiedades
IUPAC Name |
2-(4-ethylanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-5-13-10-14(19)18-15(17-13)16-12-8-6-11(4-2)7-9-12/h6-10H,3-5H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMSTFBQRRNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)
